molecular formula C6H5BrO2S B074558 Methyl 4-bromothiophene-3-carboxylate CAS No. 78071-37-1

Methyl 4-bromothiophene-3-carboxylate

Cat. No.: B074558
CAS No.: 78071-37-1
M. Wt: 221.07 g/mol
InChI Key: MNOCCIFVTOUKEG-UHFFFAOYSA-N
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Description

Methyl 4-bromothiophene-3-carboxylate is an organic compound with the molecular formula C6H5BrO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromothiophene-3-carboxylate can be synthesized through several methods. One common approach involves the bromination of methyl thiophene-3-carboxylate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position of the thiophene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromothiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 4-bromothiophene-3-carboxylate depends on its specific application. In organic synthesis, it acts as an electrophile in substitution and coupling reactions. In medicinal chemistry, its biological activity is attributed to its interaction with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The exact mechanism can vary based on the specific derivative or compound being studied .

Comparison with Similar Compounds

Methyl 4-bromothiophene-3-carboxylate can be compared with other thiophene derivatives such as:

These comparisons highlight the unique properties and reactivity of this compound, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

methyl 4-bromothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO2S/c1-9-6(8)4-2-10-3-5(4)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOCCIFVTOUKEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10542002
Record name Methyl 4-bromothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10542002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78071-37-1
Record name Methyl 4-bromothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10542002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of isopropylmagnesium chloride (1.0 g, 9.7 mmol, 1.2 eq.) in THF (5 mL) was added to a solution of 3,4-dibromo-thiophene (2 g, 8.3 mmol, 1.0 eq.) in THF (15 mL), and stirred for 3 hours while the temperature was maintained at 0-5° C. in an ice/salt bath. Methyl chloroformate (1.6 g, 16.9 mmol, 2 eq.) was added dropwise with stirring. The resulting solution was stirred for an additional 16 hours at room temperature. The reaction was then quenched with water (1 mL). The resulting mixture was concentrated under vacuum, then diluted with EtOAc (50 mL). The resulting mixture was washed 1N HCl (1×100 mL) and saturated aqueous NaCl (2×100). The organic layer was concentrated to provide a crude residue, which was applied onto a silica gel column and eluted with EtOAc/PE (1:50) to yield 4-bromothiophene-3-carboxylic acid methyl ester (1.0 g) as a light yellow solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Methyl 4-bromothiophene-3-carboxylate in the synthesis of potential antimalarial compounds?

A1: this compound serves as a crucial building block in the multi-step synthesis of thieno[3,4-c]quinoline-4-yl-amines. [, ] It undergoes a Suzuki cross-coupling reaction with 2-nitrophenylboronic acid to yield a key intermediate, which is then further transformed into the desired tricyclic compounds. [, ] These final compounds were then tested for their activity against Plasmodium falciparum, the parasite responsible for malaria. [, ]

Q2: Were any of the synthesized compounds, derived from this compound, particularly effective against malaria?

A2: Yes, two compounds, 10b and 11, demonstrated promising in vitro antimalarial activity. [, ] They exhibited activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of Plasmodium falciparum. [, ] Compound 10b had IC50 values of 130 nM (3D7) and 50 nM (Dd2), while compound 11 showed IC50 values of 190 nM (3D7) and 44 nM (Dd2). [, ] This indicates their potential as lead compounds for further development of new antimalarial drugs.

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